![molecular formula C8H9N3S2 B2515603 N-甲基-2-(甲硫基)噻吩并[3,2-d]嘧啶-4-胺 CAS No. 343374-14-1](/img/structure/B2515603.png)

N-甲基-2-(甲硫基)噻吩并[3,2-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

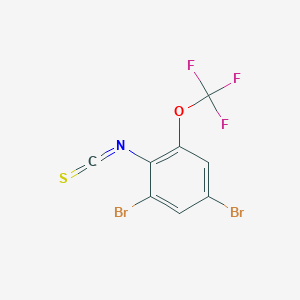

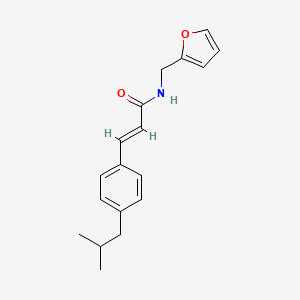

“N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is a chemical compound that has been studied for its potential use in inhibiting Mycobacterium tuberculosis bd oxidase . This compound has a molecular formula of C8H9N3S2 and an average mass of 211.307 Da .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines, such as “N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine”, has been reported in the literature . The process typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .Molecular Structure Analysis

The molecular structure of “N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is characterized by a thieno[3,2-d]pyrimidin-4-amine core, which is a synthetically assessable scaffold .科学研究应用

Antitumor Agents

Thieno[3,2-d]pyrimidine derivatives, including “N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine”, have been synthesized and evaluated as potent antitumor agents . These compounds have shown remarkable antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . They have also shown low toxicity against HEK-293T cells .

EZH2 Inhibitors

These compounds have been synthesized as EZH2 inhibitors via structural modifications of tazemetostat . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer. Inhibiting this enzyme can help in the treatment of these cancers .

Antiproliferative Agents

Thieno[3,2-d]pyrimidine derivatives have shown significant antiproliferative activity against various cancer cell lines . This means they can inhibit the growth of these cancer cells, making them useful in cancer treatment .

Apoptosis Inducers

These compounds have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a process that can be triggered within a cell to lead to its self-destruction. Inducing apoptosis in cancer cells can help in the treatment of cancer .

Autophagy Inducers

Thieno[3,2-d]pyrimidine derivatives have also been found to induce autophagy in cancer cells . Autophagy is a process by which cells recycle their own components to provide the necessary building blocks for maintaining cellular functions and adapting to stress. Inducing autophagy in cancer cells can lead to cell death, which can be beneficial in cancer treatment .

Kinase Inhibitors

These compounds have shown promising results as kinase inhibitors . Kinases are enzymes that are involved in many cellular processes, including cell growth and division, and they are often targets for cancer therapy .

作用机制

Target of Action

The primary target of N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in mycobacteria . By inhibiting Cyt-bd, it disrupts the normal flow of electrons within this pathway, leading to a decrease in ATP production .

Result of Action

The inhibition of Cyt-bd by N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine leads to ATP depletion in Mycobacterium tuberculosis . This disrupts the bacterium’s energy metabolism, which can inhibit its growth and proliferation .

Action Environment

The action of N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the expression of Cyt-bd-encoding genes can vary between different strains of Mycobacterium tuberculosis, which may affect the compound’s efficacy .

未来方向

The future directions for the study of “N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” could involve further exploration of its potential as a drug target in Mycobacterium tuberculosis, particularly in the context of developing a drug combination targeting energy metabolism . Further studies could also focus on optimizing its synthesis and improving its potency against different mycobacterial strains.

属性

IUPAC Name |

N-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S2/c1-9-7-6-5(3-4-13-6)10-8(11-7)12-2/h3-4H,1-2H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHCNHFIVXEYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=C1SC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

amine hydrochloride](/img/structure/B2515528.png)

![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2515534.png)

![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)